3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
The empirical formula of a similar compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3 and its molecular weight is 111.15 .Scientific Research Applications
Synthetic Methodologies The compound 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, related structurally to imidazole and benzofuran derivatives, is of interest in the synthesis of heterocyclic compounds. These molecules serve as key intermediates in the construction of complex organic frameworks, demonstrating versatility in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester (SASPSPE) is highlighted as a recyclable catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the potential of related sulfanyl compounds in catalysis and synthesis of polysubstituted imidazoles under solvent-free conditions (Tavakoli et al., 2012). Additionally, sulfonic acid-functionalized imidazolium salts with FeCl3 have been utilized as catalytic systems for synthesizing benzimidazoles, illustrating the role of imidazole-based structures in facilitating condensation reactions (Khazaei et al., 2011).
Molecular Design and Coordination Chemistry The structurally related benzofuran and imidazole derivatives exhibit significant potential in the design of metal-organic frameworks (MOFs) and coordination compounds. A study on copper metal–organic systems using new flexible carboxylate ligands, including benzofuran derivatives, highlights the strategic placement of substituents to achieve desired molecular architectures (Dai et al., 2009). Such research underscores the applicability of these compounds in constructing complex coordination polymers with potential applications in catalysis, gas storage, and separation technologies.
Crystallography and Molecular Interactions The study of crystal structures and intermolecular interactions is vital in understanding the properties of these compounds. For example, the crystallographic analysis of methylsulfinyl and methylsulfanyl benzofuran derivatives provides insights into their molecular packing, highlighting the role of O—H⋯O hydrogen bonds and C—H⋯π interactions in stabilizing the crystal structures (Choi et al., 2008). These studies are crucial for designing materials with specific properties, including pharmaceuticals and materials science applications.
Pharmaceutical Research and Luminescence Sensing The chemical framework of this compound and its analogs also finds relevance in pharmaceutical research and sensing applications. Imidazole derivatives have been investigated for their anti-Helicobacter pylori activities, demonstrating the potential of such compounds in developing novel antimicrobial agents (Carcanague et al., 2002). Additionally, lanthanide-based MOFs utilizing imidazole dicarboxylate ligands have shown promise as luminescence sensors for detecting benzaldehyde derivatives, showcasing the applicability of these molecules in analytical chemistry and environmental monitoring (Shi et al., 2015).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents may influence its stability and efficacy in different environments .
Future Directions
Properties
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16-7-6-15-14(16)20-8-10-9-4-2-3-5-11(9)19-12(10)13(17)18/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHUXLTCNFZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=C(OC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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